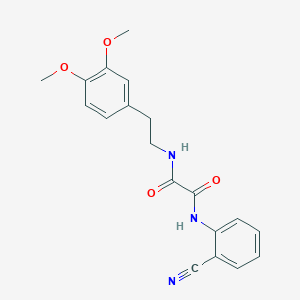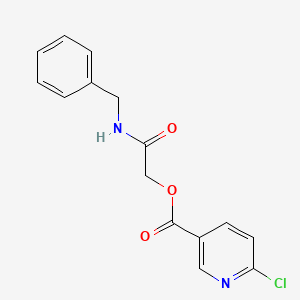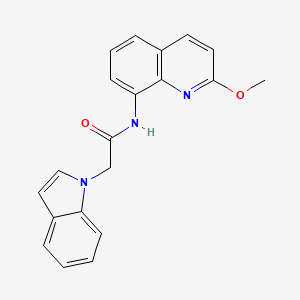![molecular formula C13H12N4O3S2 B2508412 3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 923691-74-1](/img/structure/B2508412.png)
3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one" is a heterocyclic molecule that belongs to the class of thiazolo[2,3-c][1,2,4]triazines. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of related thiazolo[2,3-c][1,2,4]triazine derivatives often involves multi-step reactions starting from simple precursors. For instance, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid can afford 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones . Similarly, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one has been used to synthesize 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media . These methods highlight the versatility of synthetic approaches to access the thiazolo[2,3-c][1,2,4]triazine scaffold.
Molecular Structure Analysis
The molecular structure of thiazolo[2,3-c][1,2,4]triazine derivatives has been characterized by various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structures of two regioisomeric compounds, 6-phenyl-2,3-dihydro-7H-1,3-thiazolo[3,2-b][1,2,4]triazin-7-one and 3-phenyl-6,7-dihydro-4H-1,3-thiazolo[2,3-c][1,2,4]triazin-4-one, have been determined, revealing details about their molecular conformations and packing in the solid state .
Chemical Reactions Analysis
Thiazolo[2,3-c][1,2,4]triazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, heterocyclization reactions with hydrazine hydrate and phenylhydrazine can yield pyrazoline derivatives . Additionally, reactions with malononitrile in the presence of ammonium acetate can lead to the formation of 7-amino-9-(aryl)-3-methyl-2-oxo-2H-pyrido[2',3':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-8-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[2,3-c][1,2,4]triazine derivatives are influenced by their molecular structure. These compounds often exhibit interesting biological activities, such as antibacterial and cytotoxic effects against various human cancer cell lines . The presence of substituents like the 4-nitrophenyl group can significantly affect these properties, as seen in related compounds . Additionally, some derivatives have been used as stabilizers for double base propellants, indicating their potential in material applications .
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Biological Activities
Compounds related to the thiazolo[2,3-c][1,2,4]triazin-4-one scaffold, such as 3-thioxo-1,2,4-triazin-5-ones and their derivatives, have been the subject of extensive research due to their remarkable chemical reactivity and biological activities. These compounds are synthesized through various methods and have shown significant potential in pharmacological and biological applications. They have been evaluated for a range of activities including anticancer, anti-HIV, antimicrobial, and enzyme inhibition effects. The diversity in their biological evaluation underscores their potential as drug candidates or bioactive systems in medicinal chemistry (Makki, Abdel-Rahman, & Alharbi, 2019).
Heterocyclic Compounds with Triazine Scaffold
The triazine scaffold, present in the compound of interest, is a crucial structure in medicinal chemistry due to its versatility and the wide spectrum of biological activities it offers. Triazine derivatives have been prepared and evaluated across different models, demonstrating desirable outcomes such as antibacterial, antifungal, anticancer, and antiviral properties. The structural variations within the triazine class allow for the development of compounds with targeted pharmacological activities, making the triazine nucleus an attractive core for drug development research (Verma, Sinha, & Bansal, 2019).
Reactivity and Synthesis of Thiadiazolotriazines
The synthesis strategies for thiadiazolotriazines, another related class, highlight the versatility of triazine derivatives in serving as intermediates for novel biologically active compounds. The literature covers various precursors and methodologies for synthesizing thiadiazolotriazines, pointing to the significant role these compounds play in the design of new therapeutic agents (Abdel-Wahab, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECETJBTABIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)






